molecular formula C14H12O2 B3283132 2-Cyclopropyl-6-phenyl-4H-pyran-4-one CAS No. 76209-47-7

2-Cyclopropyl-6-phenyl-4H-pyran-4-one

Cat. No. B3283132
CAS RN: 76209-47-7
M. Wt: 212.24 g/mol
InChI Key: GSWFETNACZEBSZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4-pyrones, which exhibit diverse biological activities. It is found in various biologically active natural products and functional chemicals .


Synthesis Analysis

The synthesis of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one involves atom-economic methods. For instance, a transition-metal-free synthesis of 4-pyrones has been developed via TfOH-promoted nucleophilic addition/cyclization of diynones and water. This transformation is simple, environmentally benign, and provides efficient access to substituted 4-pyrones .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one consists of a cyclopropyl ring fused to a pyranone ring, with a phenyl substituent. The cyclopropyl group imparts rigidity to the molecule, influencing its reactivity and properties .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in nucleophilic addition, cyclization, and other transformations. Further studies on its reactivity and functional group modifications are warranted .

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-4H-pyrans, including derivatives like 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, are essential compounds in chemical synthesis. They exhibit a range of biological activities and are used as intermediates in organic synthesis. A study by Zonouzi, Kazemi, and Nezamabadi (2006) highlights an efficient one-pot synthesis of various 2-amino-4H-pyran derivatives, emphasizing their importance in chemical research and applications (Zonouzi, Kazemi, & Nezamabadi, 2006).

Photooxidative Cyclization

Ait‐Baziz et al. (2014) describe a novel synthetic method involving photooxidative cyclization of certain 4H-pyran-4-ones. This technique offers a unique approach to synthesizing benzo[f]chromen-1-ones and phenyl-4H-chromen-4-one, demonstrating the compound's role in advanced organic synthesis processes (Ait‐Baziz et al., 2014).

Oxidative Cleavage and Cyclization

Research by Astashko and Tyvorskii (2011) focuses on an efficient strategy for synthesizing 2,6-dialkyl-2,3-dihydro-4H-pyran-4-ones. Key steps include oxidative cleavage of cyclopropanols and acid-promoted cyclization, highlighting the compound's utility in creating structurally complex molecules (Astashko & Tyvorskii, 2011).

Domino Synthesis Process

Sivakumar, Kanchithalaivan, and Kumar (2013) developed a novel domino one-pot three-component synthesis method for certain 4H-pyran derivatives. This method highlights the compound's versatility in creating a diverse array of chemical structures (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Mammalian Topoisomerase II Inhibition

The inhibitory activity of certain 4H-pyran derivatives on mammalian topoisomerase II has been studied, as reported by Wentland et al. (1993). This indicates potential biomedical applications in areas like cancer therapy (Wentland et al., 1993).

Formation of Nickeladihydropyran

Ogoshi, Nagata, and Kurosawa (2006) explored the formation of nickeladihydropyran through oxidative addition of cyclopropyl ketone, an important step in nickel-catalyzed cycloadditions. This work underscores the compound's relevance in catalysis and materials science (Ogoshi, Nagata, & Kurosawa, 2006).

properties

IUPAC Name

2-cyclopropyl-6-phenylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-12-8-13(10-4-2-1-3-5-10)16-14(9-12)11-6-7-11/h1-5,8-9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWFETNACZEBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)C=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-phenyl-4H-pyran-4-one
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 6
Reactant of Route 6
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